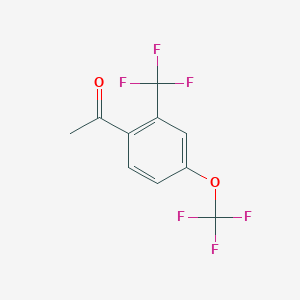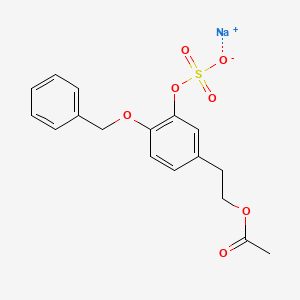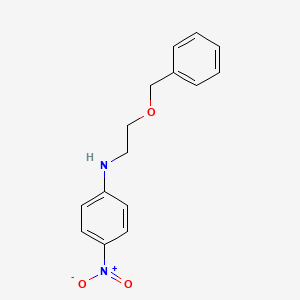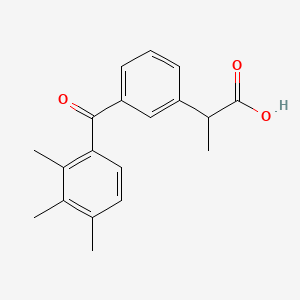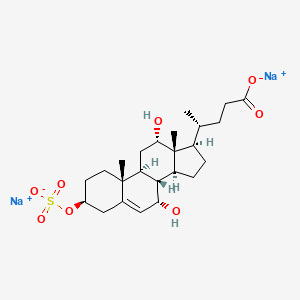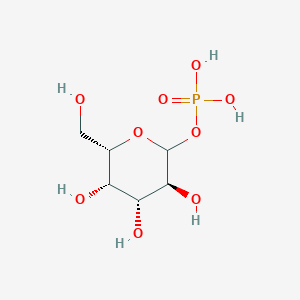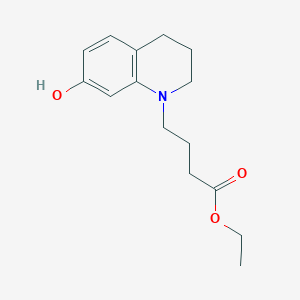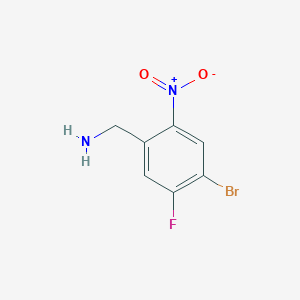
4-Bromo-5-fluoro-2-nitrobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-nitrobenzylamine is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of benzylamine, featuring bromine, fluorine, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzylamine typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Amination: Conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, bromination, and amination processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of 4-Bromo-5-fluoro-2-nitrobenzoic acid.
Reduction: Formation of 4-Bromo-5-fluoro-2-aminobenzylamine.
Substitution: Formation of 4-Iodo-5-fluoro-2-nitrobenzylamine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2-nitrobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoroaniline: Similar structure but lacks the nitro group.
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but has a methyl group instead of an amine group.
4-Bromo-2,5-difluorobenzoic acid: Similar structure but has a carboxylic acid group instead of an amine group.
Uniqueness: 4-Bromo-5-fluoro-2-nitrobenzylamine is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring, along with the presence of an amine group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H6BrFN2O2 |
|---|---|
Molekulargewicht |
249.04 g/mol |
IUPAC-Name |
(4-bromo-5-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2 |
InChI-Schlüssel |
LPEQNLGIBXZGAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


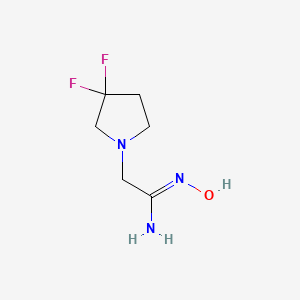
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
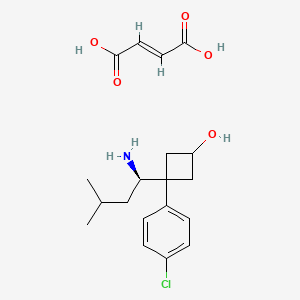
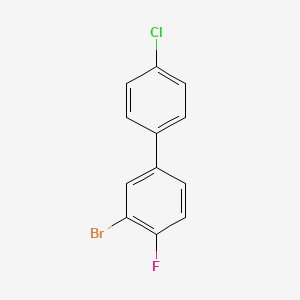
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
